molecular formula C10H7ClFN3 B1489849 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine CAS No. 1493647-86-1

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine

Cat. No. B1489849
CAS RN: 1493647-86-1
M. Wt: 223.63 g/mol
InChI Key: YIOSFHKQFSTUCF-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine (4C6F2MP) is an organic compound that has been studied extensively due to its potential applications in both scientific research and industrial synthesis. This molecule is composed of two heterocycles, a pyrimidine and a pyridine, which are linked together by a methylene bridge. 4C6F2MP has been used in the synthesis of various other compounds, such as pyrazoles, imidazoles, and pyridines. Additionally, this molecule has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Synthetic Chemistry Applications

This compound is utilized in the synthesis of complex molecules, highlighting its versatility in chemical reactions. For example, it serves as a precursor in halogen/halogen displacement reactions in pyridines and other heterocycles, demonstrating its reactivity and utility in constructing halogenated compounds, which are crucial intermediates in pharmaceutical synthesis (Schlosser & Cottet, 2002). Additionally, its role in the process development of Voriconazole, a broad-spectrum triazole antifungal agent, emphasizes its importance in pharmaceutical manufacturing, where it aids in establishing stereochemistry crucial for drug efficacy (Butters et al., 2001).

Medicinal Chemistry Research

This compound's derivatives are instrumental in medicinal chemistry, particularly in the development of kinase inhibitors, which are significant in cancer treatment. A study demonstrates the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, suggesting potential applications in cancer therapy through the inhibition of kinases, a class of enzymes crucial in cell signaling and cancer proliferation (Wada et al., 2012).

Radioligand Development

In the field of nuclear medicine, derivatives of this compound have been synthesized for imaging applications, such as the development of radioligands for positron emission tomography (PET) to study nicotinic acetylcholine receptors in the brain, showcasing its utility in advancing neuroscientific research and potentially aiding in the diagnosis of neurological disorders (Zhang & Horti, 2004).

Material Science

The compound also finds application in material science, particularly in the synthesis of halogen-rich intermediates for constructing pentasubstituted pyridines, which are valuable in medicinal chemistry and material science for developing novel compounds with potential therapeutic or material applications (Wu et al., 2022).

properties

IUPAC Name

4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c1-6-14-9(3-10(11)15-6)7-2-8(12)5-13-4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOSFHKQFSTUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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